Trifluoromethanesulfonyl chloride

Description

Significance of Perfluorinated Sulfonyl Compounds in Synthetic Chemistry

Perfluorinated compounds (PFCs) are a class of synthetic chemicals characterized by a fully fluorinated carbon chain. numberanalytics.com This high degree of fluorination imparts unique properties such as exceptional thermal and chemical stability, as well as water and oil repellency. numberanalytics.comnih.gov Within this class, perfluorinated sulfonyl compounds are of particular importance in synthetic chemistry.

The introduction of a perfluoroalkylsulfonyl group, such as the triflyl group, can profoundly influence the biological activity and physicochemical properties of a molecule. wechemglobal.com The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of adjacent protons and makes the sulfonyl group an excellent leaving group in nucleophilic substitution reactions. nih.govwechemglobal.com This reactivity is harnessed by chemists to construct complex molecular architectures. wechemglobal.com

Historical Context of Trifluoromethanesulfonyl Chloride Utilization

The journey of this compound from a laboratory curiosity to a staple reagent in organic synthesis has been marked by key discoveries. Initially, its primary application was in the formation of triflates from alcohols and triflamides from amines. nih.gov Triflates, being excellent leaving groups, are highly valued in a variety of coupling and substitution reactions. nih.gov

A significant milestone in the utilization of this compound was the discovery of its role in trifluoromethylation reactions. Pioneering work in the 1990s by Kamigata and colleagues demonstrated the use of a ruthenium complex to catalyze the addition of a trifluoromethyl group from triflyl chloride to arenes. nih.govrsc.org Although this early method had limitations in terms of regioselectivity and substrate scope, it opened the door for further innovation. nih.gov

More recently, the advent of photoredox catalysis has dramatically expanded the utility of this compound as a trifluoromethylating agent. nih.gov This modern approach allows for the direct trifluoromethylation of a wide range of substrates under mild conditions, further solidifying the reagent's importance in contemporary synthetic chemistry. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CClF3O2S |

| Molecular Weight | 168.52 g/mol |

| Appearance | Clear colorless to faintly colored liquid |

| Boiling Point | 29-32 °C |

| Density | 1.583 g/mL at 25 °C |

| Refractive Index | 1.334 (n20/D) |

| Water Solubility | Hydrolyzes |

This data is compiled from multiple sources. sigmaaldrich.comchemicalbook.com

Timeline of Key Developments

| Year | Development | Significance |

| 1990 | Kamigata and co-workers report the ruthenium-catalyzed trifluoromethylation of arenes using triflyl chloride. nih.govrsc.org | First significant application of triflyl chloride for trifluoromethylation. |

| 2011 | MacMillan and co-workers introduce the use of photoredox catalysis for the direct trifluoromethylation of arenes and heteroarenes with triflyl chloride. nih.gov | Revolutionized trifluoromethylation reactions, making them more accessible and versatile. |

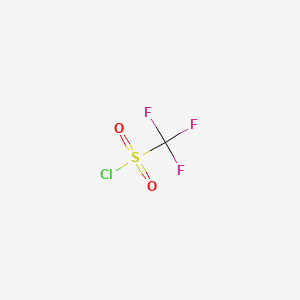

Structure

3D Structure

Propriétés

IUPAC Name |

trifluoromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCWBWNLSTIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194943 | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; Boiling point = 29-32 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

535.6 [mmHg] | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

421-83-0 | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trifluoromethanesulfonyl Chloride

Established Synthetic Routes to Trifluoromethanesulfonyl Chloride

The synthesis of this compound has traditionally been accomplished through several key methodologies, primarily involving the conversion of trifluoromethanesulfonic acid and its derivatives.

Synthesis from Trifluoromethanesulfonic Acid and Halogenating Agents

A prominent and widely utilized method for the synthesis of this compound involves the reaction of trifluoromethanesulfonic acid with various halogenating agents. This approach leverages the high reactivity of the sulfonic acid to achieve efficient conversion.

One of the most common halogenating agents employed for this transformation is **thionyl chloride (SOCl₂) **. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF). chemicalbook.com A typical procedure involves the slow addition of thionyl chloride to trifluoromethanesulfonic acid, often under cooled conditions, followed by the addition of the catalyst. The reaction mixture is then heated to facilitate the conversion. chemicalbook.com For instance, a reported synthesis involves adding thionyl chloride to trifluoromethanesulfonic acid under an ice bath, followed by the addition of N,N-dimethylformamide. The mixture is then heated to 40°C and stirred for 12 hours, ultimately yielding this compound in high purity. chemicalbook.com A yield of 87.5% has been reported for this method. chemicalbook.com

Phosphorus pentachloride (PCl₅) is another established halogenating agent for this synthesis. google.comwechemglobal.com The reaction involves treating trifluoromethanesulfonic acid with PCl₅, which effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom. wechemglobal.com However, the use of solid PCl₅ can present challenges in terms of handling and addition on an industrial scale. google.com

To circumvent the issues associated with solid reagents, a method utilizing **phosphorus trichloride (B1173362) (PCl₃) in combination with chlorine (Cl₂) ** has been developed. google.comgoogle.com This process allows for the reaction to be carried out at approximately atmospheric pressure and can produce this compound with high selectivity and yield. google.com The molar ratio of phosphorus trichloride and chlorine to trifluoromethanesulfonic acid is a critical parameter, with a preferred range of 0.5 to 2.0 moles of each per mole of the acid. google.com In some variations, the reaction is conducted in the presence of phosphorus oxychloride (POCl₃), which can further enhance the process. google.comgoogle.com

The following table summarizes the key aspects of these established synthetic routes.

| Halogenating Agent | Catalyst/Co-reagent | Typical Yield | Key Features |

| Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | 87.5% chemicalbook.com | Common and effective method. chemicalbook.com |

| Phosphorus pentachloride (PCl₅) | None | - | Established but can have handling issues. google.comwechemglobal.com |

| Phosphorus trichloride (PCl₃) / Chlorine (Cl₂) | Phosphorus oxychloride (POCl₃) (optional) | Up to 89.7% google.comgoogle.com | Avoids solid reagents, high selectivity. google.comgoogle.com |

Alternative Preparative Techniques for this compound

Beyond the direct halogenation of trifluoromethanesulfonic acid, other preparative techniques have been explored. One notable alternative is the electrochemical synthesis from sodium trifluoromethanesulfonate (B1224126). wechemglobal.com This method offers a different approach by utilizing an electrode reaction in a specialized electrolyte solution to generate this compound. wechemglobal.com

Another synthetic strategy involves the oxidation of trifluoromethyl sulfur chloride using oxygen in the presence of a heteropolyacid catalyst. This one-step method is advantageous due to the low cost and ready availability of oxygen. The heteropolyacid catalyst plays a crucial role in promoting the reaction, leading to shorter reaction times and improved conversion rates. A significant benefit of this approach is the ability to recover and reuse the catalyst, which can reduce production costs.

Advancements in Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable chemical processes. This has led to research into "green" synthesis approaches for this compound that aim to minimize waste and the use of hazardous reagents.

One such approach focuses on a process for preparing trifluoromethyl sulfinyl chloride that is described as green, with no pollutant discharge. google.com This method emphasizes energy and consumption reduction, good economic benefits, and the recyclability of the solvent, leading to a high-purity product and reduced production costs. google.com While this specific patent pertains to the sulfinyl chloride, the principles of green chemistry are being actively applied to the synthesis of related sulfonyl chlorides.

Another development in this area is a process for the preparation of trifluoromethanesulfinyl chloride that is described as simple, economical, and environmentally friendly. wipo.int This method utilizes readily available reagents and avoids the formation of toxic by-products. wipo.int The broader trend in the field is to move away from traditional methods that may involve hazardous materials and towards more sustainable alternatives. For instance, the use of potassium fluoride (B91410) as a sole fluorine source in the synthesis of sulfonyl fluorides from stable substrates like disulfides or thiols, using a green oxidant like NaOCl·5H₂O, highlights the ongoing efforts to develop greener protocols in this area of chemistry. researchgate.net

Reactivity and Reaction Mechanisms of Trifluoromethanesulfonyl Chloride

Trifluoromethylation Reactions Mediated by Trifluoromethanesulfonyl Chloride

The introduction of a trifluoromethyl group can significantly alter the physical, chemical, and biological properties of organic compounds. wechemglobal.com this compound serves as a convenient and easy-to-handle source of trifluoromethyl radicals, a key reactive species in these transformations. nih.gov These reactions typically require a catalyst or initiator to cleave the this compound and generate the trifluoromethyl radical or anion for subsequent reaction with a substrate. wechemglobal.com

Radical Trifluoromethylation Pathways

This compound is a well-established precursor for generating trifluoromethyl radicals (•CF3). These reactions often proceed under reductive conditions. nih.gov For instance, in the presence of a suitable initiator, this compound can undergo a single electron transfer (SET) to generate the •CF3 radical, which can then add to various organic substrates.

One notable application is the trifluoromethylation of alkenes. rsc.orgbohrium.com The process often involves the addition of the trifluoromethyl radical to the double bond, forming a new carbon-carbon bond. rsc.org This initial adduct can then undergo further reactions, leading to a variety of trifluoromethylated products. The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate.

A plausible mechanism for the radical trifluoromethylation of alkenes involves the homolytic cleavage of the S-C bond in an intermediate species, which generates the trifluoromethyl radical. This radical then adds to the alkene. Radical trapping experiments using TEMPO and BHT have provided evidence for the involvement of radical intermediates in these pathways. rsc.org

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for initiating trifluoromethylation reactions using this compound under mild conditions. nih.govtcichemicals.com In these systems, a photocatalyst, upon excitation by visible light, can reduce this compound to generate a trifluoromethyl radical. nih.gov

For example, iridium-based photocatalysts have been successfully employed. The excited state of the iridium catalyst can be oxidatively quenched by this compound to produce the trifluoromethyl radical and an Ir(IV) species. nih.gov This radical can then engage in reactions with a variety of substrates, including arenes, heteroarenes, and alkenes. nih.govresearchgate.net

In the trifluoromethylation of enol acetates, the photogenerated trifluoromethyl radical adds to the substrate, forming a radical intermediate. This intermediate is then oxidized by the Ir(IV) species to a cationic intermediate, which subsequently eliminates an acetyl cation to yield the final α-trifluoromethylated product. nih.gov Similarly, photoredox-catalyzed trifluoromethylation/chlorination of alkynes has been achieved, generating tetrasubstituted alkenes with trifluoromethyl and chloro groups. tcichemicals.com In this case, both the trifluoromethyl radical and a chloride ion are generated from this compound. tcichemicals.com

| Catalyst System | Substrate Type | Product Type | Reference |

| Ir(ppy)3 / Blue LED | Aryl Alkynes | Tetrasubstituted Alkenes | tcichemicals.com |

| Eosin Y / Visible Light | β-Nitroalkenes | (E)-1-Trifluoromethylalkenes | nih.gov |

| RuCl2(PPh3)3 | Arenes | Trifluoromethylated Arenes | nih.gov |

| Iridium Complex / Visible Light | Enol Acetates | α-Trifluoromethyl Ketones | nih.gov |

Direct Trifluoromethylation of Organic Substrates

This compound can be used for the direct trifluoromethylation of a range of organic substrates, including arenes, heteroarenes, and indoles. nih.govnih.gov These reactions often require specific conditions, such as the presence of a catalyst or a reducing agent, to facilitate the generation of the trifluoromethylating species. wechemglobal.com

The pioneering work by Kamigata and coworkers demonstrated the ruthenium-catalyzed trifluoromethylation of arenes using this compound. nih.gov More recently, photoredox catalysis has significantly expanded the scope of direct trifluoromethylation reactions. nih.gov For instance, the direct C-H trifluoromethylation of five- and six-membered ring (hetero)arenes has been achieved using heterogeneous catalysis. nih.gov

Furthermore, a transition metal-free method for the direct trifluoromethylthiolation of indoles has been developed using this compound in the presence of triphenylphosphine. nih.gov In this reaction, this compound serves as the source for the SCF3 group. nih.gov

Sulfonylation Reactions with this compound

This compound is a highly effective reagent for sulfonylation reactions, where it introduces the trifluoromethanesulfonyl (triflyl) group into molecules. wechemglobal.com This is a crucial transformation in organic synthesis as the triflyl group is an excellent leaving group, facilitating a wide range of subsequent reactions. nih.gov

Formation of Triflate Derivatives

This compound readily reacts with oxygen nucleophiles, such as alcohols and phenols, in the presence of a base to form triflate esters (triflates). wechemglobal.comnih.gov The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfur atom of this compound, with subsequent departure of the chloride ion. wechemglobal.com

Historically, the synthesis of aryl triflates was commonly achieved using triflic anhydride (B1165640) or triflyl chloride with a corresponding phenol (B47542) and an acid scavenger. chemrxiv.org While highly reactive, these reagents are often moisture-sensitive. chemrxiv.org The formation of triflates from alcohols is a key transformation, as the resulting triflate group is a superior leaving group compared to tosylates or mesylates, making it highly useful in nucleophilic substitution and elimination reactions.

Synthesis of Triflamides and Related Compounds

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, yields trifluoromethanesulfonamides, commonly known as triflamides. wechemglobal.comnih.gov These compounds are of significant interest in medicinal chemistry and materials science. wechemglobal.comnih.gov The synthesis is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. mdpi.com

A variety of bases, including triethylamine (B128534), potassium carbonate, and N,N-diisopropylethylamine, have been employed for the synthesis of triflamides from amines and this compound. chemrxiv.orgmdpi.com Triflamides themselves are versatile intermediates and have been used in a wide array of organic transformations. nih.gov For instance, N-acyltriflamides have shown antimycobacterial activity. mdpi.com

| Nucleophile | Product | Compound Class |

| Alcohols/Phenols | R-OTf | Triflate Esters |

| Primary Amines (RNH2) | R-NHTf | Triflamides |

| Secondary Amines (R2NH) | R2NTf | Triflamides |

Chlorination Reactions Induced by this compound

Beyond its primary roles, this compound can also serve as an effective chlorinating agent. nih.govsigmaaldrich.comsigmaaldrich.com It has been successfully employed for the chlorination of various carbon acids and other nucleophiles. nih.gov This reactivity extends to important transformations such as the chlorination of benzylic C-H bonds and the chlorotrifluoromethylation of unsaturated systems. nih.govnih.gov

The selective chlorination of benzylic C-H bonds is a valuable transformation for creating versatile synthetic intermediates. nih.gov Benzylic chlorides can be prepared from benzylic alcohols or through radical-chain chlorination methods. nih.govorganic-chemistry.org However, methods involving the chlorine radical (Cl•) often suffer from poor site selectivity. nih.gov

More selective methods have been developed. For instance, copper-catalyzed systems in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI) show high benzylic site selectivity through a radical-relay mechanism. nih.govacs.org In this process, a hydrogen-atom transfer (HAT) step generates a diffusible benzylic radical, which is then functionalized. nih.gov While this compound is not the primary reagent in all modern benzylic chlorination methods, its capacity to act as a chlorine source is established. nih.gov For example, early work demonstrated its use in chlorinating carbon acids in the presence of a base. nih.gov Some protocols have utilized combinations like N-chlorosuccinimide and a photocatalyst for visible-light-mediated benzylic C-H chlorination. organic-chemistry.org

This compound has proven to be a useful, effective, and inexpensive reagent for the simultaneous introduction of a trifluoromethyl group and a chlorine atom across double or triple bonds. mdpi.com This reaction, known as chlorotrifluoromethylation, proceeds via the generation of a trifluoromethyl radical (•CF₃). mdpi.com

The pioneering work in this area was conducted by Kamigata and coworkers in 1989, who demonstrated that in the presence of a ruthenium catalyst, RuCl₂(PPh₃)₂, various alkenes could be converted into their chlorotrifluoromethylated derivatives. nih.govrsc.org This method was effective for both aromatic and aliphatic alkenes. rsc.org

More recently, photoredox catalysis has emerged as a mild and efficient strategy for this transformation. mdpi.comnih.gov Using a photocatalyst such as Ru(Phen)₃Cl₂ under visible light irradiation, CF₃SO₂Cl serves as the source for both the •CF₃ radical and the chloride ion, releasing sulfur dioxide (SO₂) as the sole byproduct. mdpi.comnih.gov This method has been successfully applied to a variety of terminal and internal alkenes, including those in biologically active molecules, highlighting its potential for late-stage functionalization in drug discovery. nih.gov Copper-based catalysts have also been employed for the chlorotrifluoromethylation of alkenes using CF₃SO₂Cl. mdpi.comresearchgate.net

The general mechanism for the photoredox-catalyzed reaction involves the reductive decomposition of CF₃SO₂Cl by the excited photocatalyst to generate the trifluoromethyl radical and a chloride ion. researchgate.net The •CF₃ radical then adds to the unsaturated system, and the resulting radical intermediate is trapped by the chloride to yield the final product.

Table 1: Examples of Chlorotrifluoromethylation of Alkenes using CF₃SO₂Cl

| Catalyst/Conditions | Substrate Type | Product Type | Yield | Reference |

| RuCl₂(PPh₃)₂ / 120 °C | Styrenes, Acyclic Alkenes | Vicinal Chloro-Trifluoromethylated Alkanes | Moderate to High | nih.govrsc.org |

| Ru(Phen)₃Cl₂ / Visible Light | Terminal and Internal Alkenes | Vicinal Chloro-Trifluoromethylated Alkanes | Good to Excellent | mdpi.comnih.gov |

| CuCl₂ / Pyridine (B92270) | Aromatic and Aliphatic Alkenes | Vicinal Chloro-Trifluoromethylated Alkanes | Good | mdpi.comresearchgate.net |

Trifluoromethylsulfenylation and Trifluoromethylsulfinylation Reactions

This compound is a versatile reagent that, under appropriate conditions, can be used to introduce trifluoromethylthio (-SCF₃) and trifluoromethylsulfinyl (-S(O)CF₃) groups into organic molecules. nih.gov

The introduction of the trifluoromethylthio (-SCF₃) group can significantly alter a molecule's properties, such as its lipophilicity. beilstein-journals.org While several electrophilic trifluoromethylthiolating reagents exist, CF₃SO₂Cl can be ingeniously used as a precursor for this transformation. nih.govnih.gov

In 2016, it was demonstrated that this compound, when subjected to reductive conditions, could generate the highly reactive electrophilic species trifluoromethanesulfenyl chloride (CF₃SCl) in situ. nih.gov This intermediate can then be trapped by a suitable nucleophile. This metal-free approach was successfully applied to the regioselective trifluoromethylthiolation of indole (B1671886) derivatives using a phosphine, such as trimethylphosphine, as the reducing agent. nih.govnih.gov The reaction proceeds smoothly to give 3-trifluoromethylthiolated indoles in moderate to excellent yields. nih.gov This methodology is also applicable to other azaarenes, enamines, and enoxysilanes. nih.gov

Another related reagent, trifluoromethanesulfinyl chloride (CF₃SOCl), has been used for the C-H trifluoromethylthiolation of electron-rich systems like indoles, thiophenes, and ketones. researchgate.netnih.govresearcher.life This reagent can disproportionate to CF₃SO₂Cl and CF₃SCl, providing a direct pathway for trifluoromethylthiolation. researchgate.netnih.gov

Table 2: Electrophilic Trifluoromethylthiolation using CF₃SO₂Cl as a Precursor

| Substrate | Reducing Agent | Product | Yield | Reference |

| Indole Derivatives | Trimethylphosphine | 3-Trifluoromethylthiolated Indoles | Moderate to Excellent | nih.govnih.gov |

| Azaarenes | Phosphine | Trifluoromethylthiolated Azaarenes | N/A | nih.gov |

| Enamines | Phosphine | Trifluoromethylthiolated Enamines | N/A | nih.gov |

| Enoxysilanes | Phosphine | Trifluoromethylthiolated Enoxysilanes | N/A | nih.gov |

The trifluoromethylsulfinyl group, -S(O)CF₃, is another important functional group in medicinal and materials chemistry. beilstein-journals.org this compound can serve as a source for this moiety. nih.gov

Research has shown that the reaction of indole with trifluoromethanesulfinyl chloride (CF₃SOCl) can lead to trifluoromethylsulfinylated products. researchgate.net In some cases, the trifluoromethylsulfinylated indole was observed as a byproduct during trifluoromethylthiolation reactions. researchgate.net The formation of the sulfinylation product can be promoted by the presence of a Lewis acid. For instance, reacting indole with CF₃SOCl in the presence of iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) yielded the C3-sulfinylated indole. researchgate.net This indicates that under specific conditions, the trifluoromethylsulfinyl group can be directly introduced onto a carbon atom using reagents derived from or related to this compound.

Role of this compound as a Leaving Group Precursor

In a vast number of organic reactions, the substitution or elimination of a portion of a molecule is required. The efficiency of these reactions often hinges on the ability of the departing fragment, known as the "leaving group," to detach from the substrate. A good leaving group must be able to stabilize the pair of electrons it takes with it upon bond cleavage. Generally, the best leaving groups are weak bases, corresponding to the conjugate bases of strong acids. masterorganicchemistry.comlibretexts.org

Hydroxyl groups (-OH) of alcohols are fundamental functional groups in organic chemistry. However, the hydroxide (B78521) ion (HO⁻) is a strong base and, consequently, a very poor leaving group, which limits the direct participation of alcohols in many nucleophilic substitution and elimination reactions. To overcome this, the hydroxyl group must be chemically modified into a more suitable leaving group. This compound serves as a premier reagent for this exact purpose, converting the recalcitrant hydroxyl group into a trifluoromethanesulfonate (B1224126) ester (a triflate), which is one of the most effective leaving groups known. nih.gov

The transformation is typically achieved by reacting an alcohol with this compound in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction.

General Reaction: R-OH + CF₃SO₂Cl + Base → R-OSO₂CF₃ (R-OTf) + Base·HCl

The exceptional efficacy of the triflate group (TfO⁻) as a leaving group stems from the remarkable stability of the triflate anion once it has departed. pearson.com This stability is attributable to two principal electronic effects:

Resonance Stabilization: The negative charge on the triflate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance, effectively dispersing the charge and increasing the anion's stability. libretexts.org

Inductive Effect: The trifluoromethyl (CF₃) group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This powerful inductive effect pulls electron density away from the sulfonyl center, further stabilizing the negative charge on the oxygen atoms. pearson.com

The combination of these effects makes triflic acid (CF₃SO₃H), the conjugate acid of the triflate anion, a superacid—an acid stronger than pure sulfuric acid. nih.gov This directly translates to the triflate anion being an extremely weak base and thus an excellent leaving group.

The superior reactivity of triflates compared to other common sulfonate esters and halides is well-documented. Quantitative studies, such as the comparison of solvolysis rates, demonstrate the triflate group's superior leaving ability.

| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Relative Rate of Solvolysis (krel) |

|---|---|---|---|

| Trifluoromethanesulfonate (Triflate) | -OTf | CF₃SO₃⁻ | 56,000 |

| Fluorosulfate | -OSO₂F | FSO₃⁻ | 29,000 |

| p-Bromobenzenesulfonate (Brosylate) | -OBs | BrC₆H₄SO₃⁻ | 2.62 |

| Methanesulfonate (Mesylate) | -OMs | CH₃SO₃⁻ | 1.00 |

| p-Toluenesulfonate (Tosylate) | -OTs | CH₃C₆H₄SO₃⁻ | 0.70 |

Table 1: Relative solvolysis rates for various sulfonate leaving groups, illustrating the superior reactivity of triflate. Data is normalized to the rate of the mesylate group. pitt.edu

The practical utility of this compound as a leaving group precursor is widespread in organic synthesis. By converting an alcohol to a triflate, a wide array of subsequent transformations with various nucleophiles becomes accessible, often proceeding with high efficiency under mild conditions.

| Starting Material (Alcohol) | Intermediate (Triflate) | Subsequent Reaction with Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| Primary Alcohol (R-CH₂-OH) | R-CH₂-OTf | SN2 reaction with NaN₃ (Azide) | R-CH₂-N₃ (Alkyl Azide) |

| Cyclohexanol | Cyclohexyl triflate | E2 elimination with DBU (a non-nucleophilic base) | Cyclohexene |

| Secondary Alcohol (R₂CH-OH) | R₂CH-OTf | SN2 reaction with KCN (Cyanide) | R₂CH-CN (Nitrile) |

| 1-Pentanol | 1-Pentyl triflate | SN2 reaction with NaI (Iodide) | 1-Iodopentane |

Table 2: Illustrative synthetic pathways enabled by the conversion of alcohols to triflates. The formation of the highly reactive triflate intermediate allows for efficient substitution and elimination reactions that are not feasible with the initial alcohol. nih.govrsc.orgresearchgate.net

Catalytic Applications of Trifluoromethanesulfonyl Chloride and Its Derivatives

Trifluoromethanesulfonyl Chloride as a Catalyst Precursor

This compound (CF₃SO₂Cl) is a primary reagent for the preparation of triflate-based catalysts. nih.gov The reaction of this compound with nucleophiles, such as alcohols or amines, leads to the formation of triflate esters and triflamides, respectively. nih.gov These triflate derivatives are instrumental in catalysis, primarily because the triflate group is an excellent leaving group, which enhances the reactivity of molecules in catalytic cycles. nih.gov

Silica (B1680970) triflate is a stable, silica-based heterogeneous catalyst prepared through the reaction of silica gel with this compound at room temperature. tandfonline.comarkat-usa.org This process involves the evolution of hydrogen chloride gas, resulting in a white, powdered solid that can be stored in a capped bottle. arkat-usa.org The resulting material combines the high catalytic activity of triflate groups with the practical advantages of a solid support, such as ease of separation from the reaction mixture, reusability, and thermal and chemical stability. researchgate.net

Silica triflate has proven to be an efficient and reusable catalyst for several organic reactions, often requiring only a small amount of the catalyst under mild or solvent-free conditions. One notable application is in the Biginelli reaction, a one-pot condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs). arkat-usa.orgresearchgate.net The catalyst has demonstrated high efficacy for this reaction under solvent-free conditions at 90°C, with short reaction times. arkat-usa.org Research has shown that the catalyst remains active even after five consecutive runs. arkat-usa.org

Another significant application is the chemoselective formylation of alcohols. Silica triflate can efficiently catalyze the formylation of various primary and secondary alcohols in high yields, while phenols remain unaffected under the same conditions. This selectivity makes it a valuable reagent for syntheses where differentiation between alcoholic and phenolic hydroxyl groups is necessary. tandfonline.com

Table 1: Application of Silica Triflate in the Biginelli Reaction arkat-usa.org

| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 90 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 91 |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 88 |

| 4 | Benzaldehyde | Methyl acetoacetate | Urea | 89 |

| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 85 |

Reaction Conditions: Aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea/thiourea (1.5 mmol), silica triflate (0.03 g), 90°C, solvent-free.

Triflimide-Based Catalysts in Organic Transformations

Triflimide (Tf₂NH), the nitrogen analogue of triflic acid, is a highly acidic and versatile catalyst. It is prepared from this compound and is widely employed in organic synthesis due to its strong Brønsted acidity and good solubility in many organic solvents. mdpi.comacs.org The non-coordinating nature of its conjugate base (Tf₂N⁻) is a key feature that contributes to its exceptional catalytic performance, often surpassing that of triflic acid. acs.org

As a super Brønsted acid, triflimide is an effective catalyst for a wide array of organic reactions that are promoted by acid. acs.org It has been extensively used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Notable examples include Friedel-Crafts reactions, cycloadditions, and rearrangements. mdpi.com For instance, triflimide catalyzes the enantioselective (4+2)-cycloaddition to produce chiral 1,2-amino alcohols and related derivatives in high yields (92–98%). mdpi.com

Triflimide also serves as a catalyst in aldol (B89426) reactions, such as the Mukaiyama aldol reaction, and in the synthesis of amides from vinyl azides and alcohols. mdpi.com Furthermore, Brønsted acidic ionic liquids (BAILs) based on imidazolium (B1220033) triflimide have been developed as organocatalysts. These have been successfully used to trigger the cationic ring-opening polymerization of cyclotrisiloxanes, demonstrating the versatility of triflimide-based systems in polymer chemistry. researchgate.netrsc.org

Table 2: Examples of Reactions Catalyzed by Triflimide mdpi.com

| Reaction Type | Substrates | Product Type |

|---|---|---|

| Friedel-Crafts Alkylation | Arenes, Alkenes | Alkylated Arenes |

| Cycloaddition | Vinyl sulfoxides, Ynamides | Functionalized Heterocycles |

| Aldol Reaction | Silyl enol ethers, Aldehydes | β-Hydroxy Carbonyls |

| Amide Synthesis | Vinyl azides, Alcohols | Amides |

Aryl and vinyl triflates, which are readily synthesized from phenols and ketones using this compound, are exceptional substrates for metal-catalyzed cross-coupling reactions. nih.gov The triflate group (OTf) acts as an excellent leaving group, comparable to or even better than halides in many cases, allowing for milder reaction conditions. Palladium complexes are the most common catalysts for these transformations, but nickel-based systems are also used. researchgate.netlookchem.com

These coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the Suzuki coupling, for example, aryl triflates react with organoboron compounds. The Stille coupling involves the reaction of triflates with organostannanes. lookchem.com These methods are highly valued for their functional group tolerance and reliability. lookchem.com

Recent advancements have focused on developing more versatile catalytic systems. For instance, a dual-catalyst system using both palladium and nickel has been developed to directly couple aryl bromides with aryl triflates, avoiding the need for pre-formed organometallic reagents. nih.gov In this system, the palladium catalyst preferentially reacts with the aryl triflate, while the nickel catalyst activates the aryl bromide. nih.gov Palladium-catalyzed coupling of aryl triflates with sodium cyanate (B1221674) has also been established as a practical route to unsymmetrical ureas, avoiding the use of hazardous reagents like phosgene. mit.eduorganic-chemistry.org

Table 3: Metal-Catalyzed Cross-Coupling Reactions with Triflate Electrophiles lookchem.comnih.gov

| Coupling Reaction | Electrophile | Nucleophile | Metal Catalyst | Bond Formed |

|---|---|---|---|---|

| Stille Coupling | Vinyl Triflate | Organostannane | Palladium | C(sp²)-C(sp), C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Suzuki Coupling | Aryl Triflate | Organoboron | Palladium | C(sp²)-C(sp²) |

| Cyanation | Aryl Triflate | Sodium Cyanate | Palladium | C(sp²)-N |

| Cross-Ullman | Aryl Triflate | Aryl Bromide | Palladium/Nickel | C(sp²)-C(sp²) |

Applications of Trifluoromethanesulfonyl Chloride in Advanced Organic Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

Trifluoromethanesulfonyl chloride is a crucial building block in the synthesis of pharmaceutical intermediates, primarily due to its ability to introduce fluorine-containing functional groups. datainsightsmarket.comwechemglobal.com The incorporation of trifluoromethyl and sulfonyl moieties can significantly enhance the therapeutic properties of drug molecules. wechemglobal.com This process, known as fluorination, can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. wechemglobal.comwechemglobal.com The reaction of this compound with nitrogen nucleophiles, for instance, yields trifluoromethanesulfonamides (triflamides), which are structural motifs found in various drugs. nih.gov

| Application Area | Key Research Finding | Impact on Drug Development | Source |

|---|---|---|---|

| Fluorinated Drug Analogues | Introduction of trifluoromethyl groups can significantly alter the physicochemical and biological properties of drug molecules. | Optimizes pharmacokinetic and pharmacodynamic properties, leading to more effective drugs. | wechemglobal.comwechemglobal.com |

| Bioactive Compounds | Formation of sulfonyl and sulfonamide structures, which are key components in many biologically active molecules. | Creates compounds with enhanced antibacterial or anticancer activity and improved metabolic stability. | wechemglobal.comwechemglobal.com |

| Drug Delivery | Can be used to construct prodrug structures that release active drug components in specific environments within the body. | Enables targeted delivery and controlled release of drugs, improving efficacy and reducing side effects. | wechemglobal.com |

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. This compound serves as a key reagent in this context, enabling the synthesis of fluorinated analogues of existing drugs. wechemglobal.com By introducing trifluoromethyl groups, chemists can fine-tune properties such as lipophilicity and metabolic stability. wechemglobal.com For example, modifying a drug molecule with a trifluoromethyl group can block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its therapeutic effect. wechemglobal.com This strategy is critical in designing molecules with higher activity and greater stability within the body. wechemglobal.com Research has demonstrated the synthesis of fluorinated analogues of anticancer ether lipids, highlighting the importance of fluorination in developing new antineoplastic agents. nih.gov

This compound is instrumental in the development of novel bioactive compounds. wechemglobal.com Its reaction with alcohols, amines, and phenols introduces sulfonyl groups, forming various sulfonyl compounds, including sulfonamides, which are known for their diverse biological activities. wechemglobal.com These sulfonamide structures are integral to many established drug molecules. wechemglobal.com In the realm of antibiotic development, introducing functionalities via this compound derivatives can improve a drug's permeability through bacterial cell membranes and enhance its binding to molecular targets, thus boosting its antibacterial potency. wechemglobal.com Similarly, in cancer drug design, modifications using this reagent can adjust a molecule's solubility and metabolic stability, allowing for more effective targeting of tumor tissues. wechemglobal.com The reactivity of the compound also allows for the formation of sulfinamides, which are valuable intermediates in the creation of new pharmaceuticals. innospk.com

Applications in Agrochemical Synthesis

The agrochemical industry is a major consumer of this compound, driven by the need for innovative and effective crop protection products. datainsightsmarket.com The compound is a vital intermediate in the production of several pesticides. google.cominnospk.com

One of its most prominent applications is in the synthesis of the broad-spectrum insecticide, Fipronil . innospk.com Trifluoromethanesulfinyl chloride, a closely related compound, is derived in a process that highlights the importance of trifluoromethyl-sulfur chemistry and serves as the key intermediate for producing Fipronil. innospk.comwipo.intgoogle.com Fipronil functions by disrupting the central nervous system of insects. innospk.com The demand for effective pesticides to ensure food security contributes significantly to the market for this compound and its derivatives. datainsightsmarket.com The inclusion of the trifluoromethyl group is a common feature in modern agrochemicals, with many successful products containing this moiety. nih.gov

| Agrochemical | Chemical Family/Type | Role of Trifluoromethyl Group | Source |

|---|---|---|---|

| Fipronil | Phenylpyrazole Insecticide | Essential for the molecule's insecticidal activity against the central nervous system. | innospk.com |

| Flazasulfuron | Sulfonylurea Herbicide | The trifluoromethyl moiety on the pyridine (B92270) ring contributes to its herbicidal action. | nih.gov |

| Haloxyfop-methyl | Herbicide | Part of the trifluoromethylpyridine structure, which is key to its effectiveness. | nih.gov |

Role in Specialty Chemical Development

Beyond its roles in the pharmaceutical and agricultural sectors, this compound is a key component in the development of various specialty chemicals and advanced materials. datainsightsmarket.comwechemglobal.com Its unique reactivity is harnessed to create functional materials with specific, high-performance properties. wechemglobal.com

This compound and its derivatives are used to synthesize fluorinated functional materials, which are valued for their excellent chemical stability, weather resistance, and low surface energy. wechemglobal.com These properties make them suitable for high-performance applications such as specialty coatings and functional films. wechemglobal.com For example, fluorinated polymers can be used to create self-cleaning or anti-fouling surfaces for use in construction and aerospace. wechemglobal.com

A notable application is in the post-polymerization functionalization of copolymers. rsc.orgresearchgate.net Researchers have developed methods to attach sulfonyl(trifluoromethanesulfonyl)imide (STFSI) groups to polymer backbones. rsc.orgresearchgate.net This technique allows for the precise modification of polymer properties, creating materials tailored for specific applications, including advanced materials for electronics and energy. researchgate.net

The trifluoromethanesulfonyl group is a critical component in electrolytes for modern energy storage devices, particularly lithium-ion batteries. wechemglobal.comrsc.org Derivatives of this compound are used to synthesize salts that enhance the performance and safety of batteries. wechemglobal.com

Protecting Group Chemistry Employing Trifluoromethanesulfonyl Derivatives

This compound (TfCl) and its anhydride (B1165640) (Tf₂O) are powerful reagents in organic synthesis, not only for the formation of triflates as excellent leaving groups but also within the realm of protecting group chemistry. The trifluoromethanesulfonyl (triflyl or Tf) group, with its strong electron-withdrawing nature, can be strategically employed to temporarily mask the reactivity of certain functional groups, notably amines and phenols. This protection strategy is valuable in multi-step syntheses where specific sites of a molecule need to be shielded from reaction conditions that would otherwise lead to undesired side reactions. The robust nature of the triflyl group ensures its stability across a range of chemical transformations, yet it can be cleaved under specific conditions to regenerate the original functional group.

Protection of Amines as Triflamides

The reaction of primary and secondary amines with this compound or anhydride yields highly stable trifluoromethanesulfonamides, commonly known as triflamides. This transformation effectively reduces the nucleophilicity and basicity of the amino group, thereby protecting it from a wide array of reagents. wechemglobal.com The formation of triflamides is typically carried out in the presence of a base to neutralize the hydrogen chloride or triflic acid byproduct.

Detailed Research Findings:

The synthesis of triflamides from amines is a well-established procedure. For instance, primary amines can be converted to their corresponding triflamides in high yields. One general method involves reacting an amine with this compound in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). nih.gov For example, benzylamine (B48309) can be smoothly converted to N-benzyltrifluoromethanesulfonamide. While specific yields can vary depending on the substrate, they are often high. In one documented procedure for a related sulfonamide synthesis, a 96% yield was achieved for the formation of trifluoromethylsulfonamide from trifluoromethylsulfonyl chloride. chemicalbook.com

The reaction conditions can be adapted for various types of amines, including primary, secondary, and aromatic amines (anilines). The choice of base and solvent can be crucial for optimizing the yield and purity of the resulting triflamide.

Protection of Various Amines as Triflamides

| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Primary Amine (general) | TfCl | Triethylamine | Dichloromethane | 0 °C to rt | Good to Excellent |

| Benzylamine | TfCl | Triethylamine | Dichloromethane | 0 °C, 1 h | 62 |

| Isopropylamine | Isopropylsulphonyl chloride* | Not specified | Not specified | Not specified | 96** |

| Aniline (general) | TfCl or Tf₂O | Pyridine or other hindered base | Dichloromethane or other inert solvent | Low temperature | Variable |

*This is a representative example for a sulfonamide synthesis, with this compound expected to react similarly. **Yield for the corresponding trifluoromethylsulphonamide.

Protection of Alcohols as Triflate Esters

While the conversion of alcohols to triflate esters is more commonly associated with creating a highly reactive leaving group for substitution or elimination reactions, it can also be viewed as a protection strategy, particularly for phenols. wikipedia.org The resulting triflate ester is significantly less nucleophilic and acidic than the parent alcohol. The protection of phenols as triflates can shield the hydroxyl group from oxidative conditions or prevent its participation in undesired acid-base reactions.

Detailed Research Findings:

The triflation of phenols is typically achieved by reacting the phenol (B47542) with trifluoromethanesulfonic anhydride (Tf₂O) or this compound (TfCl) in the presence of a base like pyridine. orgsyn.org The reaction is often performed at low temperatures to control its reactivity. For example, 4-chlorophenol (B41353) can be converted to 4-chlorophenyl trifluoromethanesulfonate (B1224126) in 96% yield using triflic anhydride and pyridine in dichloromethane at temperatures ranging from -10 °C to room temperature. orgsyn.org This method is applicable to a wide range of substituted phenols.

Protection of Phenols as Triflate Esters

| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorophenol | Triflic anhydride | Pyridine | Dichloromethane | -10 °C to rt, 1 h | 96 orgsyn.org |

| General Phenol | TfCl or Tf₂O | Pyridine | Dichloromethane | 0 °C to rt | Good to Excellent |

Protection of Other Functional Groups

The application of trifluoromethanesulfonyl derivatives as protecting groups extends beyond amines and alcohols, although these are the most common examples. The high stability of the S-Tf bond makes it a potential candidate for the protection of other nucleophilic functional groups.

Thiols: While less common than other thiol protecting groups like the trityl group, the triflyl group can theoretically protect thiols to form S-triflyl derivatives. However, the high reactivity of the resulting thioether towards nucleophilic attack can limit its utility as a stable protecting group. Deprotection of S-trityl groups is well-documented and typically involves acidic conditions, such as trifluoroacetic acid (TFA), or oxidative methods using iodine. orgsyn.org

Indoles: The nitrogen of an indole (B1671886) ring can be protected with a triflyl group. This N-protection is particularly useful in reactions involving metal-catalyzed C-H functionalization of the indole nucleus. For example, N-triflyl aryl indoles have been used in palladium-catalyzed annulation reactions to synthesize complex heterocyclic systems. thermofisher.com The synthesis of N-alkyl, N-aryl, and N-H indole triflones has been achieved in high yields (82-96%) using triflic anhydride and a hindered base, 2,4,6-tri-tert-butylpyridine (B184576) (TTBP). chemicalbook.com

Deprotection of Trifluoromethanesulfonyl Derivatives

The robust nature of the triflyl protecting group necessitates specific conditions for its removal. The choice of deprotection method depends on the nature of the substrate and the other functional groups present in the molecule.

Detailed Research Findings:

Deprotection of Triflamides: The cleavage of the strong S-N bond in triflamides typically requires reductive methods. A neutral organic super-electron-donor, bis-pyridinylidene, has been shown to convert trifluoromethanesulfonamides to the corresponding parent amines. This represents a mild, metal-free approach to deprotection. Another effective method for the cleavage of arenesulfonamides, which can be extended to triflamides, is the use of magnesium in methanol. This system acts as a convenient and economical reducing agent.

Deprotection of Aryl Triflate Esters: The cleavage of the S-O bond in aryl triflates to regenerate the parent phenol can be achieved under various conditions. Palladium-catalyzed reactions are particularly effective. For example, the palladium-catalyzed amination of aryl triflates can be considered a deprotection method where the triflate is converted to an amine. More direct deprotection to the phenol can be achieved through palladium-catalyzed reactions in the presence of a suitable nucleophile or through other methods. For instance, mild and efficient cyanation of aryl triflates has been reported using palladium catalysis in aqueous media, which subsequently could be converted to other functional groups.

Deprotection of Trifluoromethanesulfonyl Derivatives

| Protected Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Triflamide (general) | Bis-pyridinylidene | DMF | Not specified | Amine | Good |

| Arenesulfonamide (representative) | Mg/MeOH | Methanol | Sonication, 20 min | Amine | Good to Excellent |

| 4-Chlorophenyl trifluoromethanesulfonate | Pd₂(dba)₃, dppf, NaSBu | Toluene | 100 °C, 12 h | n-Butyl 4-chlorophenyl sulfide | 88 orgsyn.org |

| Aryl Triflate (general for cyanation) | Pd catalyst, Zn(CN)₂ | THF/H₂O | rt to 40 °C, 18 h | Aryl Nitrile | Good to Excellent |

Spectroscopic and Computational Investigations of Trifluoromethanesulfonyl Chloride Systems

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of trifluoromethanesulfonyl chloride.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Selected Fluorine-Containing Functional Groups

| Functional Group | Chemical Shift Range (ppm) |

| -F-C=O | -70 to -20 |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Note: Chemical shifts are relative to neat CFCl₃. Positive shifts are downfield. Data sourced from Bruker Almanac and a compilation by Dungan and Van Wazer. ucsb.edu

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. Experimental IR and Raman spectra of this compound have been obtained and analyzed. researchgate.net These studies, often complemented by quantum chemistry calculations, allow for the assignment of observed spectral bands to specific vibrational modes of the molecule. researchgate.netnih.gov

The vibrational spectrum is complex due to the various stretching and bending modes of the C-F, S=O, S-Cl, and S-C bonds. By comparing the experimental spectra with those calculated using theoretical models, researchers can confidently assign the fundamental vibrational frequencies. researchgate.netnih.govresearchgate.net For instance, the characteristic strong absorptions for the S=O stretching modes are expected in the mid-infrared region. A detailed assignment of the observed bands for CF₃SO₂Cl has been proposed based on comparisons with similar molecules and theoretical frequency calculations. researchgate.net

Table 2: Selected Vibrational Frequencies for this compound (Data below is illustrative and based on general knowledge, as specific frequencies from the search results for CF₃SO₂Cl are not provided in a readily tabular format.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1400 - 1450 |

| Symmetric SO₂ Stretch | 1200 - 1240 |

| C-F Stretch | 1100 - 1300 |

| S-C Stretch | 700 - 800 |

| S-Cl Stretch | 400 - 500 |

Emerging Research Directions and Future Perspectives

Novel Reaction Development with Trifluoromethanesulfonyl Chloride

The exploration of novel reactions involving this compound is a vibrant area of chemical research. Scientists are continuously discovering new ways to harness its reactivity for the synthesis of complex molecules. nih.gov

Recent advancements have seen this compound employed in innovative trifluoromethylation, sulfonylation, and chlorination reactions. wechemglobal.comnih.govsigmaaldrich.com One of the most significant areas of development is in the realm of C-H functionalization, a process that allows for the direct conversion of carbon-hydrogen bonds into new functional groups. nih.gov This approach offers a more efficient and atom-economical alternative to traditional cross-coupling reactions.

Photoredox catalysis has emerged as a powerful tool for trifluoromethylation reactions using this compound. nih.govresearchgate.net This method utilizes visible light to initiate the reaction, often under mild conditions. nih.gov For instance, the trifluoromethylation of heteroarenes has been successfully achieved using photoredox catalysis, demonstrating the potential of this technique for modifying complex molecules. researchgate.net Similarly, electrochemical methods are being explored for the trifluoromethylation of various organic compounds, including glycals, which are important building blocks in carbohydrate chemistry. nih.govchemistryviews.org These electrochemical approaches offer a green and efficient alternative to traditional methods that often require harsh reagents. nih.gov

Beyond trifluoromethylation, this compound is also being used as an activating agent in the synthesis of amides and esters. wechemglobal.com It reacts with carboxylic acids to form highly reactive mixed anhydrides, which then readily react with amines or alcohols to produce the desired products under mild conditions. wechemglobal.com This method has proven to be highly efficient, with fast reaction rates and high yields. wechemglobal.com

Researchers are also investigating the use of this compound in bifunctional reactions. For example, trifluoromethanesulfinyl chloride (CF3SOCl), which can be generated from this compound, has been used for the chlorotrifluoromethylthiolation of indoles, styrenes, and alkynes. researchgate.net

Table 1: Examples of Novel Reactions with this compound

| Reaction Type | Substrate | Catalyst/Conditions | Product | Key Findings | Citation |

|---|---|---|---|---|---|

| Photoredox Trifluoromethylation | β-nitroalkenes | Eosin Y, visible light | (E)-1-trifluoromethylalkenes | Selective conversion in moderate to good yields. | nih.gov |

| Electrochemical Trifluoromethylation | Glycals | MnBr₂, electrochemical setup | Trifluoromethylated glycals | Practical and efficient method with high regioselectivity (60-90% yields). | nih.gov |

| Amide Synthesis Activation | Carboxylic acids and amines | This compound | Amides | Forms a highly active mixed anhydride (B1165640) intermediate, leading to high efficiency and selectivity. | wechemglobal.com |

| Ester Synthesis Activation | Carboxylic acids and alcohols | This compound | Esters | Activates carboxylic acids for esterification under milder conditions, suitable for sterically hindered substrates. | wechemglobal.com |

| Enantioselective Chlorination | β-ketoesters and oxindoles | dbfox-Ph/Ni(II) system | Chlorinated products | Good to excellent yields and enantioselectivities. | nih.gov |

Sustainable Methodologies in this compound Chemistry

In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing more sustainable synthetic methodologies involving this compound. acs.org These efforts focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. acs.org

One promising approach is the use of water as a reaction medium. rsc.org Water is an environmentally benign solvent, and conducting reactions in it can significantly reduce the reliance on volatile organic solvents. For example, the synthesis of sulfonyl chlorides and bromides from thiols and disulfides has been successfully achieved in water using an oxone-KX system. rsc.org

Catalyst-free reaction systems are also gaining traction as a sustainable alternative. rsc.org A recent study demonstrated the use of trifluoromethanesulfinyl chloride as a trifluoromethyl source for the trifluoromethylimination of alkenes without the need for a transition-metal catalyst or a photoredox system. rsc.orgrsc.org This catalyst-free approach simplifies the reaction setup and reduces the potential for metal contamination in the final product. rsc.org

The development of recyclable catalysts is another key aspect of sustainable chemistry. nih.gov Mesoporous graphitic carbon nitride polymer (mpg-CN), a cheap, metal-free, and recyclable catalyst, has been used for the trifluoromethylation of heteroarenes with this compound. nih.gov

Furthermore, electrochemical synthesis methods, as mentioned earlier, contribute to sustainability by often operating at room temperature and reducing the need for chemical oxidants or reductants. nih.govchemistryviews.org The synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF), a potential eco-friendly alternative to SF6 gas insulation, from this compound highlights a move towards greener industrial applications. mdpi.com

Table 2: Sustainable Approaches in this compound Chemistry

| Sustainable Approach | Reaction/Process | Key Features | Citation |

|---|---|---|---|

| Use of Water as Solvent | Synthesis of sulfonyl chlorides/bromides from thiols/disulfides | Environmentally friendly, reduces use of organic solvents. | rsc.org |

| Catalyst-Free Synthesis | Trifluoromethylimination of alkenes | Eliminates the need for transition-metal catalysts and photoredox systems. | rsc.orgrsc.org |

| Recyclable Catalysis | Trifluoromethylation of heteroarenes | Utilizes a cheap, metal-free, and recyclable mesoporous graphitic carbon nitride polymer catalyst. | nih.gov |

| Electrochemical Synthesis | Trifluoromethylation of glycals and arenes | Reduces the need for chemical oxidants/reductants and often operates at room temperature. | nih.govchemistryviews.org |

| Green Industrial Application | Synthesis of trifluoromethanesulfonyl fluoride (TFSF) | Eco-friendly synthesis of a sustainable alternative to SF6 gas insulation. | mdpi.com |

Interdisciplinary Research Integrating this compound

The versatility of this compound has led to its integration into various interdisciplinary research areas, most notably in medicinal chemistry, materials science, and agrochemicals. chemimpex.comwechemglobal.comdatainsightsmarket.com

In medicinal chemistry , this compound is a crucial reagent for synthesizing fluorinated organic compounds that are essential components of many pharmaceuticals. chemimpex.comwechemglobal.com The introduction of trifluoromethyl groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug molecules, such as metabolic stability, lipophilicity, and binding affinity. wechemglobal.comwechemglobal.com It is used in the synthesis of intermediates for a wide range of drugs, including antibiotics and anti-cancer agents. wechemglobal.com For instance, derivatives of this compound are used to modify drug molecules to improve their ability to penetrate bacterial cell membranes or to target tumor tissues more effectively. wechemglobal.com

The agrochemical industry also benefits from the use of this compound in the synthesis of novel pesticides and herbicides. chemimpex.comdatainsightsmarket.com The incorporation of trifluoromethyl groups into agrochemical compounds can enhance their efficacy and selectivity. chemimpex.com

Table 3: Interdisciplinary Applications of this compound

| Field | Application | Benefit of Using this compound | Citation |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of drug intermediates (e.g., for antibiotics, anti-cancer drugs) | Enhances pharmacokinetic and pharmacodynamic properties of drug molecules. | wechemglobal.comnih.govguidechem.com |

| Materials Science | Development of advanced coatings, polymers, and functional films | Imparts high thermal and chemical resistance, low surface energy. | chemimpex.comwechemglobal.com |

| Materials Science | Electrolyte formulation for batteries | Improves ionic conductivity and battery performance. | chemimpex.comwechemglobal.comsecurities.io |

| Polymer Chemistry | Synthesis of vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group | Creates polymers with interesting properties for applications like solid or gel electrolytes. | rsc.org |

| Agrochemicals | Synthesis of new pesticides and herbicides | Enhances the efficacy and selectivity of agrochemical compounds. | chemimpex.comdatainsightsmarket.com |

Q & A

Q. What are the critical physical properties of trifluoromethanesulfonyl chloride that influence its handling in laboratory settings?

this compound (CFSOCl) has a boiling point of 29–32°C and a density of 1.583 g/mL at 25°C . Its low boiling point necessitates storage at 0–6°C to prevent volatilization . The compound’s high reactivity with moisture requires anhydrous handling under inert atmospheres (e.g., nitrogen or argon) to avoid hydrolysis, which generates toxic byproducts like HCl and sulfur oxides .

Q. How can researchers safely synthesize this compound in the lab?

A common method involves reacting trifluoromethanesulfonic acid anhydride with lithium phenylacetylide to form the sulfonyl chloride derivative. The reaction requires strict temperature control (room temperature, 3-day reaction time) and purification via column chromatography to remove triethylammonium chloride byproducts . Safety protocols include using fume hoods and personal protective equipment (PPE) to mitigate exposure to corrosive vapors .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : NMR is critical for verifying the trifluoromethyl group (δ ≈ -70 ppm).

- Mass Spectrometry : Molecular ion peaks at m/z 168.52 (M) confirm the molecular weight .

- Infrared Spectroscopy : Strong absorption bands at 1350–1400 cm (S=O stretching) and 1150–1250 cm (C-F stretching) are diagnostic .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethanesulfonyl group enhance its reactivity in Diels-Alder reactions?

The trifluoromethanesulfonyl group’s strong electron-withdrawing effect (σ > 1.5) polarizes the acetylene triple bond in phenyl(trifluoromethanesulfonyl)acetylene, accelerating Diels-Alder reactions. Kinetic studies show a 235-fold rate increase compared to phenylpropioloyl chloride with 1,3-diphenylisobenzofuran at 108°C . This reactivity is attributed to the group’s ability to stabilize transition states through inductive effects .

Q. What methodologies resolve contradictions in reported boiling points (29–32°C vs. 32–33°C)?

Discrepancies in boiling points (e.g., 29–32°C vs. 305–306 K (32–33°C) ) arise from measurement techniques. Dynamic distillation under reduced pressure (e.g., 1 atm vs. vacuum) and purity levels (≥98% ) affect observed values. Researchers should validate purity via gas chromatography and report measurement conditions explicitly .

Q. How can this compound be utilized in trifluoromethylthiolation reactions?

Triphenylphosphine-mediated reactions enable direct trifluoromethylthiolation of heterocycles like indolizine and pyrrole. For example, this compound reacts with indolizine in dichloromethane at 0°C, yielding SCF-substituted products with >90% efficiency. Catalyst choice (e.g., Pd/C) and solvent polarity are critical for regioselectivity .

Q. What are the mechanistic insights into its reaction with CH acids?

this compound reacts with CH acids (e.g., cyclohexanethiol) via nucleophilic substitution at sulfur, forming stable sulfonates. Kinetic studies in anhydrous THF reveal second-order dependence on both reactants, with activation parameters (Δ = 45 kJ/mol, Δ = -120 J/mol·K) suggesting a concerted mechanism .

Methodological Best Practices

Q. How should researchers mitigate hazards during large-scale reactions?

- Ventilation : Use explosion-proof fume hoods to manage HCl gas release .

- Quenching : Neutralize residual CFSOCl with cold aqueous NaHCO before disposal .

- Personal Protective Equipment : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.